molecular formula C5H8N2O2S2 B1450597 N,4-Dimethyl-1,3-thiazole-5-sulfonamide CAS No. 1823927-61-2

N,4-Dimethyl-1,3-thiazole-5-sulfonamide

Cat. No. B1450597
M. Wt: 192.3 g/mol
InChI Key: VQNKLWAOEJPUHF-UHFFFAOYSA-N
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Description

“N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the CAS Number: 80466-90-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2,4-dimethyl-1,3-thiazole-5-sulfonamide .


Molecular Structure Analysis

The InChI code for “N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is 1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .


Physical And Chemical Properties Analysis

“N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 192.26 .

Scientific Research Applications

Sulfonamides: Versatile Agents in Drug Development

Sulfonamides, including N,4-Dimethyl-1,3-thiazole-5-sulfonamide, have a broad spectrum of applications in scientific research, primarily due to their diverse pharmacological activities. These compounds are pivotal in the development of various therapeutic agents due to their structural motif, which serves as a cornerstone in medicinal chemistry. Sulfonamides have been explored for their potential in addressing a wide range of health conditions, from microbial infections to chronic diseases like cancer and glaucoma.

  • Antimicrobial and Antifungal Properties

    Sulfonamides possess significant antibacterial and antifungal capabilities, making them vital in the treatment of infections. Their mechanism of action primarily involves the inhibition of bacterial folic acid synthesis, which is crucial for microbial DNA replication and cell division. This characteristic has led to the development of sulfonamide-based drugs that combat a variety of bacterial and fungal infections (El-Qaliei et al., 2020; Gulcin & Taslimi, 2018).

  • Cancer Research

    Sulfonamides are also being explored for their anticancer properties. Their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis, makes them promising candidates for anticancer therapy. Research is ongoing to develop sulfonamide compounds that can selectively target cancer cells without harming normal tissue (Carta et al., 2012).

  • Ophthalmological Applications

    In the field of eye health, sulfonamides have been utilized in the development of drugs to treat glaucoma. By inhibiting carbonic anhydrase in the eye, these compounds reduce intraocular pressure, a major factor in glaucoma progression. The development of topical formulations has allowed for direct application to the eye, minimizing systemic side effects (Masini et al., 2013).

  • Inflammatory Diseases

    Sulfonamides have been investigated for their anti-inflammatory properties, particularly in the context of chronic conditions such as rheumatoid arthritis. Their ability to modulate immune responses and inhibit inflammatory pathways offers a therapeutic avenue for managing these diseases (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

N,4-dimethyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c1-4-5(10-3-7-4)11(8,9)6-2/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNKLWAOEJPUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-Dimethyl-1,3-thiazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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